molecular formula C22H47NO5S B12765034 Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt CAS No. 70788-32-8

Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt

Cat. No.: B12765034
CAS No.: 70788-32-8
M. Wt: 437.7 g/mol
InChI Key: VGCYPXYTTNIKEV-UHFFFAOYSA-N
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Description

Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt is a chemical compound with a complex structure. It is a type of sulfonated fatty acid ester, which is often used in various industrial applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in detergents and cleaning agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt typically involves the sulfonation of tetradecanoic acid followed by esterification with 2-ethylhexanol. The sulfonation process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The sulfonation and esterification reactions are optimized for high yield and purity. The final product is then neutralized with ammonium hydroxide to form the ammonium salt.

Chemical Reactions Analysis

Types of Reactions

Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in studies involving cell membranes due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. The sulfonate group interacts with water molecules, while the hydrophobic tail interacts with oil molecules, facilitating the mixing of otherwise immiscible liquids.

Comparison with Similar Compounds

Similar Compounds

  • Hexadecanoic acid, 2-sulfo-, 1-methylester, sodium salt
  • Tetradecanoic acid, 2-sulfo-, 1-methylester, sodium salt
  • Butanedioic acid, 2-sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium salt

Uniqueness

Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt is unique due to its specific ester and ammonium salt structure, which provides distinct surfactant properties compared to its sodium salt counterparts. The presence of the 2-ethylhexyl group enhances its hydrophobic interactions, making it more effective in certain applications.

Properties

CAS No.

70788-32-8

Molecular Formula

C22H47NO5S

Molecular Weight

437.7 g/mol

IUPAC Name

azanium;1-(2-ethylhexoxy)-1-oxotetradecane-2-sulfonate

InChI

InChI=1S/C22H44O5S.H3N/c1-4-7-9-10-11-12-13-14-15-16-18-21(28(24,25)26)22(23)27-19-20(6-3)17-8-5-2;/h20-21H,4-19H2,1-3H3,(H,24,25,26);1H3

InChI Key

VGCYPXYTTNIKEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

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